molecular formula C20H15F3N2O4S B12636546 5,7,8-trifluoro-4-(furan-2-ylmethyl)-N-phenyl-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide 1,1-dioxide

5,7,8-trifluoro-4-(furan-2-ylmethyl)-N-phenyl-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide 1,1-dioxide

Cat. No.: B12636546
M. Wt: 436.4 g/mol
InChI Key: MUZLRNMFIAAROM-UHFFFAOYSA-N
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Description

5,7,8-trifluoro-4-(furan-2-ylmethyl)-N-phenyl-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide 1,1-dioxide is a complex organic compound with a unique structure that includes fluorine atoms, a furan ring, and a benzothiazine core

Preparation Methods

The synthesis of 5,7,8-trifluoro-4-(furan-2-ylmethyl)-N-phenyl-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide 1,1-dioxide typically involves multiple steps, including the formation of the benzothiazine core, introduction of the furan ring, and incorporation of the fluorine atoms. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring and benzothiazine core can be oxidized under specific conditions, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can target the carbonyl group or other functional groups within the molecule.

    Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,7,8-trifluoro-4-(furan-2-ylmethyl)-N-phenyl-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide 1,1-dioxide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and other functional groups play a crucial role in binding to these targets and modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of specific signaling pathways.

Comparison with Similar Compounds

Compared to other similar compounds, 5,7,8-trifluoro-4-(furan-2-ylmethyl)-N-phenyl-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide 1,1-dioxide stands out due to its unique combination of fluorine atoms, furan ring, and benzothiazine core. Similar compounds include:

  • 5,7,8-trifluoro-4-(furan-2-ylmethyl)-2,3-dihydropyrido[4,3-b][1,4]thiazine 1,1-dioxide
  • 5,7,8-trifluoro-4-(furan-2-ylmethyl)-N-phenyl-2,3-dihydro-1,4-benzothiazine-6-carboxamide

These compounds share structural similarities but differ in specific functional groups or ring structures, which can lead to variations in their chemical properties and applications.

Properties

Molecular Formula

C20H15F3N2O4S

Molecular Weight

436.4 g/mol

IUPAC Name

5,7,8-trifluoro-4-(furan-2-ylmethyl)-1,1-dioxo-N-phenyl-2,3-dihydro-1λ6,4-benzothiazine-6-carboxamide

InChI

InChI=1S/C20H15F3N2O4S/c21-15-14(20(26)24-12-5-2-1-3-6-12)16(22)18-19(17(15)23)30(27,28)10-8-25(18)11-13-7-4-9-29-13/h1-7,9H,8,10-11H2,(H,24,26)

InChI Key

MUZLRNMFIAAROM-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=C(N1CC3=CC=CO3)C(=C(C(=C2F)F)C(=O)NC4=CC=CC=C4)F

Origin of Product

United States

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